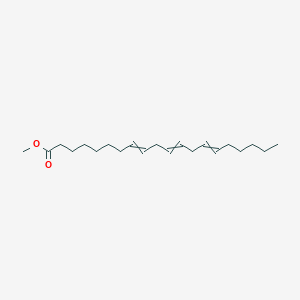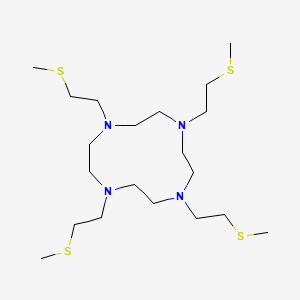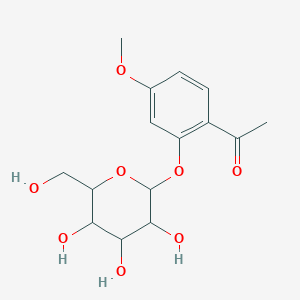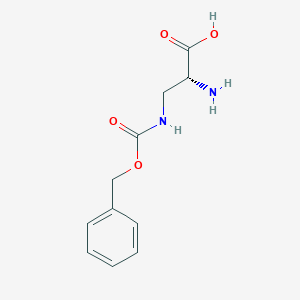
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound that belongs to the class of aryl-phosphine ligands. It is primarily used in research settings, particularly in the field of catalysis and ligand design . The compound features a carbazole core substituted with diphenylphosphine oxide groups, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or toluene.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling reaction between the carbazole and diphenylphosphine oxide groups.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the 3- and 6-positions.
Coupling Reactions: The compound can participate in cross-coupling reactions, facilitated by palladium catalysts, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as palladium acetate. Major products formed from these reactions include various substituted carbazole derivatives and phosphine oxide compounds.
Wissenschaftliche Forschungsanwendungen
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in cross-coupling and hydrogenation reactions.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities, including antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) in catalytic reactions involves its role as a ligand. The diphenylphosphine oxide groups coordinate with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) include:
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide): This compound has an ethyl group instead of a methyl group, which can affect its reactivity and properties.
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine sulfide): This compound features a diphenylphosphine sulfide group instead of an oxide group, leading to different chemical behaviors.
The uniqueness of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific substitution pattern and the presence of diphenylphosphine oxide groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C37H29NO2P2 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
3,6-bis(diphenylphosphoryl)-9-methylcarbazole |
InChI |
InChI=1S/C37H29NO2P2/c1-38-36-24-22-32(41(39,28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)42(40,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChI-Schlüssel |
CLPSJILIBPFRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)



![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)


![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)

